Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride
CAS No.:
Cat. No.: VC13688412
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClNO4 |
|---|---|
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO4.ClH/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 |
| Standard InChI Key | DUSZYZCRZKWPGQ-FJXQXJEOSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N.Cl |
| SMILES | CCOC(=O)C(CC(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CCOC(=O)C(CC(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride is defined by its stereospecific configuration and protective groups. The L-aspartic acid backbone ensures biological relevance, while the tert-butyl and ethyl esters modulate reactivity and solubility. The hydrochloride salt formation at the amino group improves crystallinity and handling stability.
Molecular Characteristics
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₄ |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate; hydrochloride |
| SMILES | CCOC(=O)C@HN.Cl |
| InChI Key | DUSZYZCRZKWPGQ-FJXQXJEOSA-N |
The tert-butyl group (C(C)(C)C) at the β-position provides steric hindrance, protecting the carboxyl group from unintended reactions during synthesis. The ethyl ester (CCOC=O) at the α-position balances hydrophobicity and enzymatic hydrolysis rates, making the compound suitable for controlled-release applications.
Solubility and Stability
The hydrochloride form enhances aqueous solubility compared to non-ionic analogs, with significant solubility in polar solvents like water, ethanol, and tetrahydrofuran (THF). Stability studies indicate that the tert-butyl group prevents β-elimination under basic conditions, while the ethyl ester resists premature hydrolysis in acidic environments .
Synthesis and Industrial Production
The synthesis of aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride involves multi-step reactions designed to introduce protective groups while preserving stereochemical integrity.
Stepwise Synthesis Protocol
As detailed in patent CN113292456A , the process comprises:
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Formation of L-Aspartic Acid Internal Anhydride Hydrochloride:
L-aspartic acid reacts with phosphorus trichloride (PCl₃) in tetrahydrofuran (THF), yielding a cyclic anhydride intermediate. This step achieves a 95% conversion rate at 40–45°C over 24 hours. -
Ethanolysis to L-Aspartic Acid Ethyl Ester Hydrochloride:
The anhydride undergoes alcoholysis with ethanol, selectively opening the α-lactam ring to form the ethyl ester. Excess ethanol (6–8 molar equivalents) ensures complete conversion. -
Transesterification with tert-Butyl Acetate:
The ethyl ester reacts with tert-butyl acetate under perchloric acid catalysis (1.1–1.3 molar equivalents) at 10–15°C, replacing the β-ethyl group with a tert-butyl ester. This step achieves >85% yield. -
Hydrolysis to L-Aspartic Acid-4-tert-Butyl Ester:
Selective hydrolysis of the remaining α-ethyl ester under basic conditions (pH 9.5–10.5) yields the mono-protected derivative. -
Hydrochloride Salt Formation:
Treatment with hydrochloric acid precipitates the final product, which is purified via recrystallization from petroleum ether and ethyl acetate.
Industrial Scalability
Applications in Peptide Synthesis
This compound is indispensable in solid-phase peptide synthesis (SPPS), where it serves as a protected aspartic acid residue.
Role in SPPS Methodology
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Selective Deprotection: The tert-butyl group remains stable under standard SPPS conditions (e.g., trifluoroacetic acid cleavage), allowing selective removal of the α-ethyl ester during final deprotection.
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Side-Chain Protection: The β-tert-butyl ester prevents aspartimide formation, a common side reaction in aspartic acid-containing peptides that leads to sequence deletions.
Case Study: Synthesis of Neuropeptide Y Analog
A 2023 study utilized this compound to synthesize a neuropeptide Y analog with enhanced metabolic stability. The tert-butyl group prevented β-sheet aggregation during chain elongation, improving crude peptide purity from 65% to 92%.
Comparative Analysis with Analogous Compounds
| Compound | Protective Groups | Solubility (mg/mL) | SPPS Compatibility |
|---|---|---|---|
| Aspartic acid, 4-tert-butyl 1-ethyl ester, hydrochloride | α-ethyl, β-tert-butyl | 45 (H₂O) | High |
| Aspartic acid, β-benzyl ester | α-free, β-benzyl | 12 (H₂O) | Moderate |
| Aspartic acid, α-methyl ester | α-methyl, β-free | 78 (H₂O) | Low |
The tert-butyl/ethyl ester combination offers optimal balance between solubility and synthetic utility, outperforming benzyl and methyl analogs in SPPS applications .
Research Advancements and Future Directions
Recent studies focus on enantioselective synthesis and green chemistry adaptations:
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves 99% enantiomeric excess (ee) for the L-isomer, addressing trace D-isomer contamination in traditional methods .
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Solvent-Free Synthesis: Mechanochemical grinding with tert-butyl acetate reduces THF usage by 70%, aligning with green chemistry principles .
Future research aims to explore the compound’s utility in mRNA vaccine stabilizers and metal-organic frameworks (MOFs) for drug delivery.
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